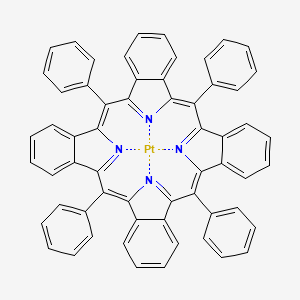
Platium(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the complexation of 5,10,15,20-tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a suitable solvent such as dimethylformamide (DMF) or phenol. The reaction is carried out under reflux conditions to ensure complete complexation . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of Pt-tetraphenyltetrabenzoporphyrin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange reactions often involve the use of various phosphines or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Pt(IV) complexes, while reduction typically results in Pt(0) or Pt(II) complexes .
Wissenschaftliche Forschungsanwendungen
Pt-tetraphenyltetrabenzoporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Wirkmechanismus
The mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen species. These reactive oxygen species can then interact with cellular components, leading to cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound’s photophysical properties are also exploited in optoelectronic applications, where it acts as an efficient emitter of near-infrared light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc(II) tetraphenyltetrabenzoporphyrin: Similar in structure but contains zinc instead of platinum.
Palladium(II) tetraphenyltetrabenzoporphyrin: Contains palladium and is used in similar applications as Pt-tetraphenyltetrabenzoporphyrin, including catalysis and photodynamic therapy.
Nickel(II) tetraphenyltetrabenzoporphyrin: Contains nickel and is used in electrochemical applications.
Uniqueness
Pt-tetraphenyltetrabenzoporphyrin is unique due to its platinum center, which imparts distinct photophysical properties such as strong phosphorescence and high quantum yields. These properties make it particularly valuable in applications requiring efficient light emission and energy transfer .
Eigenschaften
Molekularformel |
C60H36N4Pt |
|---|---|
Molekulargewicht |
1008.0 g/mol |
IUPAC-Name |
platinum;2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H; |
InChI-Schlüssel |
JTSFMOBITQMNCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=N3)C(=C5C6=CC=CC=C6C(=N5)C(=C7C8=CC=CC=C8C(=N7)C(=C9C1=CC=CC=C1C2=N9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)

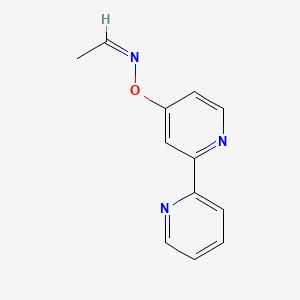
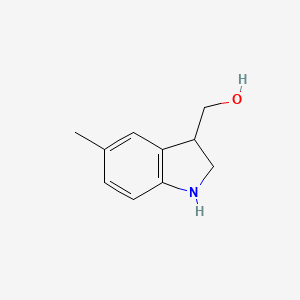
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)

![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
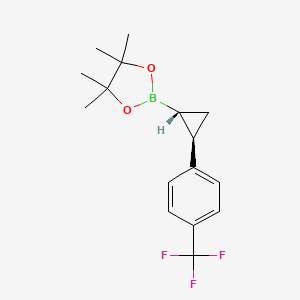
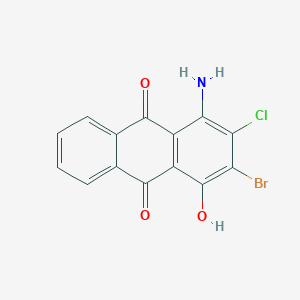

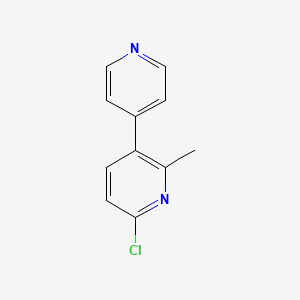
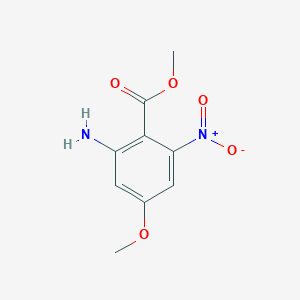

![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
